molecular formula C12H10N4O3 B3055847 2-amino-5-nitro-N-pyridin-2-ylbenzamide CAS No. 673477-12-8

2-amino-5-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B3055847
CAS No.: 673477-12-8
M. Wt: 258.23 g/mol
InChI Key: NHSXXBMQFWNXCQ-UHFFFAOYSA-N
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Description

2-amino-5-nitro-N-pyridin-2-ylbenzamide is an organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group, a nitro group, and a pyridinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-nitro-N-pyridin-2-ylbenzamide typically involves the nitration of 2-amino-N-pyridin-2-ylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2,5-diamino-N-pyridin-2-ylbenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-amino-5-nitro-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-nitropyridine: Shares the nitro and amino groups but lacks the benzamide moiety.

    2-amino-N-pyridin-2-ylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitro-N-pyridin-2-ylbenzamide: Lacks the amino group, affecting its hydrogen bonding capabilities.

Uniqueness

2-amino-5-nitro-N-pyridin-2-ylbenzamide is unique due to the presence of both the nitro and amino groups, along with the pyridinylbenzamide structure. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-amino-5-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-10-5-4-8(16(18)19)7-9(10)12(17)15-11-3-1-2-6-14-11/h1-7H,13H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSXXBMQFWNXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384522
Record name 2-Amino-5-nitro-N-(pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673477-12-8
Record name 2-Amino-5-nitro-N-(pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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